(R)-3-Amino-4-hydroxybutanoic acid
Overview
Description
“(3R)-3-amino-4-hydroxybutanoic acid” is a β-amino acid that is butanoic acid substituted by an amino group at position 3 and a hydroxy group at position 4 . It has a molecular formula of C4H9NO3 .
Molecular Structure Analysis
The molecular structure of “(3R)-3-amino-4-hydroxybutanoic acid” consists of a four-carbon chain (butanoic acid) with an amino group (-NH2) at the third carbon (3R) and a hydroxy group (-OH) at the fourth carbon . The InChI string is InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 .Physical and Chemical Properties Analysis
“(3R)-3-amino-4-hydroxybutanoic acid” has a net charge of 0, an average mass of 119.11920, and a mono-isotopic mass of 119.05824 .Scientific Research Applications
Enzymatic Synthesis
(3R)-3-amino-4-hydroxybutanoic acid (GABOB) can be synthesized using lipase-catalyzed enantiomer separation of 3-hydroxy-4-(tosyloxy)butanenitrile. This process, studied by Kamal, Khanna, and Krishnaji (2007), involves the treatment of the optically pure compound with aqueous ammonia and hydrochloric acid solution, providing an efficient pathway for producing (R)-GABOB (Kamal, Khanna, & Krishnaji, 2007).
Systems Biocatalysis
Hernández et al. (2017) explored the stereoselective synthesis of (3R)-3-amino-4-hydroxybutanoic acid using systems biocatalysis. This approach includes a biocatalytic one-pot cyclic cascade by coupling an aldol reaction with a stereoselective transamination, providing a novel method for producing this compound (Hernández et al., 2017).
Supramolecular Chemistry
The work of Sun et al. (2011) demonstrates the capture and activation of aerial CO2 by carbamoylation of L-threonine in a Ag(I) supramolecular framework. This process involves the transformation of the amino group of L-threonine into a carbamate by means of CO2 uptake, indicating a potential application of (3R)-3-amino-4-hydroxybutanoic acid in environmental chemistry (Sun et al., 2011).
Chemical Biology and Peptide Mimics
Seebach et al. (2001) provided an overview of activities in the field of chemical biology, highlighting the role of 3-hydroxybutanoic acid in the synthesis of oligomers and its replacement in peptides. This research suggests potential applications of (3R)-3-amino-4-hydroxybutanoic acid in the creation of peptide mimics and in understanding the properties and activities of these compounds (Seebach et al., 2001).
Biomedical Research
Yibo (2013) reviewed different synthetic routes for (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a key intermediate in the preparation of aminopeptidase N inhibitors. This highlights the biomedical importance of (3R)-3-amino-4-hydroxybutanoic acid derivatives in drug development (Yibo, 2013).
Mechanism of Action
Target of Action
L-beta-Homoserine, also known as (3R)-3-amino-4-hydroxybutanoic acid, is a pivotal intermediate in the carbon and nitrogen metabolism of Escherichia coli . This non-canonical amino acid cannot be used as a nitrogen source for growth .
Mode of Action
The mode of action of L-beta-Homoserine is not fully understood. It has been suggested that millimolar concentration of L-beta-Homoserine causes growth inhibition and two distinct mechanisms of action have been considered. On the one hand, L-beta-Homoserine could alter the leucine-tRNA synthetase-dependent fidelity of protein synthesis by competing with leucine for tRNA aminoacylation .
Biochemical Pathways
L-beta-Homoserine is an intermediate in the biosynthesis of three essential amino acids: methionine, threonine (an isomer of homoserine), and isoleucine . Its complete biosynthetic pathway includes glycolysis, the tricarboxylic acid (TCA) or citric acid cycle (Krebs cycle), and the aspartate metabolic pathway . It forms by two reductions of aspartic acid via the intermediacy of aspartate semialdehyde . Specifically, the enzyme homoserine dehydrogenase, in association with NADPH, catalyzes a reversible reaction that interconverts L-aspartate-4-semialdehyde to L-beta-Homoserine .
Result of Action
The result of L-beta-Homoserine’s action is complex and depends on the specific biochemical pathways it is involved in. For example, in the biosynthesis of methionine, threonine, and isoleucine, L-beta-Homoserine serves as a crucial intermediate .
Action Environment
Environmental factors including pH and organic carbon were likely to affect the accumulation of L-beta-Homoserine in the intertidal environment . The association of L-beta-Homoserine with microbial abundance and activity verified that L-beta-Homoserine may be a potential control for the complex nitrogen transformations .
Biochemical Analysis
Biochemical Properties
L-beta-Homoserine is involved in the synthesis of L-homoserine by Corynebacterium glutamicum . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is converted to L-homocysteine in three steps that are catalyzed by the enzymes MetA, MetB, and MetC .
Cellular Effects
The effects of L-beta-Homoserine on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
L-beta-Homoserine exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of L-beta-Homoserine in laboratory settings have been observed to change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of L-beta-Homoserine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
L-beta-Homoserine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
L-beta-Homoserine is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of L-beta-Homoserine and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(3R)-3-amino-4-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZICZZQJDLXJN-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CO)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363603 | |
Record name | (3R)-3-Amino-4-hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16504-56-6 | |
Record name | 3-Amino-4-hydroxybutyric acid, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016504566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R)-3-Amino-4-hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINO-4-HYDROXYBUTYRIC ACID, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LQR9P3VGF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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